N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide
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Description
N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide is a useful research compound. Its molecular formula is C21H20FN3O2S and its molecular weight is 397.47. The purity is usually 95%.
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Mechanism of Action
Target of action
Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities . The specific targets of thiazole compounds can vary greatly depending on their structure and functional groups. Some common targets include various enzymes, receptors, and proteins involved in critical biological processes .
Mode of action
The mode of action of thiazole compounds is also highly dependent on their specific structure and the biological target they interact with. Generally, these compounds can interact with their targets through various types of chemical bonds and interactions, leading to changes in the target’s function .
Biochemical pathways
Thiazole compounds can affect a variety of biochemical pathways. For example, some thiazole compounds have been found to have antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities . Each of these activities involves different biochemical pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thiazole compounds can vary greatly depending on their specific structure. Some thiazole compounds are well absorbed and distributed in the body, while others may be rapidly metabolized and excreted .
Result of action
The molecular and cellular effects of thiazole compounds can include changes in enzyme activity, alterations in signal transduction pathways, and effects on cell growth and proliferation .
Action environment
The action, efficacy, and stability of thiazole compounds can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide are largely influenced by the presence of the thiazole ring and the fluorophenyl group . The thiazole ring is known to interact with various enzymes and proteins, affecting their function . The fluorophenyl group can enhance the lipophilicity of the compound, potentially increasing its ability to cross cell membranes and interact with intracellular targets .
Cellular Effects
Thiazole derivatives have been reported to exhibit a range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . These activities suggest that the compound could influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives are known to interact with various biomolecules, potentially leading to changes in gene expression, enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
Thiazole derivatives are generally stable compounds .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. Thiazole derivatives have been shown to exhibit greater anti-inflammatory and analgesic activity at a dosage of 50 mg/kg .
Metabolic Pathways
Thiazole derivatives are known to interact with various enzymes and cofactors .
Transport and Distribution
The fluorophenyl group can enhance the lipophilicity of the compound, potentially increasing its ability to cross cell membranes .
Subcellular Localization
The lipophilic nature of the compound suggests that it could localize to various compartments within the cell .
Properties
IUPAC Name |
N-[3-[2-(2-fluoroanilino)-1,3-thiazol-4-yl]phenyl]oxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2S/c22-17-6-1-2-7-18(17)24-21-25-19(13-28-21)15-4-3-5-16(12-15)23-20(26)14-8-10-27-11-9-14/h1-7,12-14H,8-11H2,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEBIYCYEUGLDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NC2=CC=CC(=C2)C3=CSC(=N3)NC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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